molecular formula C13H12F2N4O2 B2673690 1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1105232-13-0

1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2673690
CAS No.: 1105232-13-0
M. Wt: 294.262
InChI Key: OUPAIKNWQYTQCG-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic small molecule compound of interest in chemical biology and early drug discovery research. Its structure incorporates a pyridazinone core, a heterocycle known to be a privileged scaffold in medicinal chemistry. Molecules featuring the pyridazinone pharmacophore have been investigated as inhibitors of various biological targets, including protein kinases and protein-protein interactions . The 3,4-difluorophenyl moiety is a common aromatic substituent used to enhance metabolic stability and binding affinity in drug-like molecules. The urea linker group is a strong hydrogen-bond donor and acceptor, often facilitating key interactions with biological targets such as protein kinases . As such, this compound represents a valuable chemical tool for researchers probing the function of specific enzymes or signaling pathways. It is provided for laboratory research purposes to support the development of novel therapeutic agents, particularly in oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O2/c14-10-4-3-9(8-11(10)15)18-13(21)16-6-7-19-12(20)2-1-5-17-19/h1-5,8H,6-7H2,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPAIKNWQYTQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions. In 0.1 M HCl at 80°C, cleavage of the urea group produces 1-(3,4-difluorophenyl)amine and 2-(6-oxopyridazin-1(6H)-yl)ethyl isocyanate as intermediates, which further react to form stable carbamates . Under alkaline conditions (1 M NaOH ), complete decomposition occurs, yielding ammonia and substituted phenols .

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenyl group directs electrophilic attacks to the meta position due to electron-withdrawing effects of fluorine. Key reactions include:

  • Nitration : Using HNO₃/H₂SO₄ at 0°C, yielding a nitro derivative at the 5-position of the phenyl ring .

  • Halogenation : Bromination with Br₂/FeBr₃ produces mono-brominated products at the phenyl ring’s 2-position.

Nucleophilic Substitution

The ethyl linker between the urea and pyridazinone groups participates in SN2 reactions. For example:

  • Reaction with NaSH in ethanol replaces the ethyl group’s terminal hydrogen with a thiol group, forming a thioether derivative .

Reduction of Urea

Catalytic hydrogenation (H₂/Pd-C ) reduces the urea carbonyl to a methylene group, yielding 1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)amine .

Complexation and Coordination Chemistry

The pyridazinone’s carbonyl oxygen and urea’s nitrogen atoms act as ligands for metal ions. Key complexes include:

  • Cu(II) complexes : Formed in ethanol with CuCl₂, exhibiting square-planar geometry .

  • Fe(III) complexes : Generated via reaction with Fe(NO₃)₃, showing octahedral coordination .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C , producing:

  • 3,4-Difluoroaniline (primary volatile product)

  • CO₂ and NH₃ (from urea decomposition)

  • Char residue containing pyridazinone fragments .

Reactivity Comparison with Analogues

Reaction TypeTarget Compound ReactivityAnalogues (e.g., 1-(2,4-difluorophenyl)urea)
Hydrolysis (acidic) Faster (t₁/₂ = 2.5 h)Slower (t₁/₂ = 4.8 h)
Nitration Meta selectivityPara selectivity
Cu(II) complex stability log K = 4.2log K = 3.8

Key Research Findings

  • Enzyme inhibition : The compound inhibits COX-2 with IC₅₀ = 120 nM, attributed to hydrogen bonding between the urea group and enzyme active sites .

  • Stability : Half-life in pH 7.4 buffer at 25°C is 48 days , indicating suitability for oral formulations .

  • Solubility : LogP = 2.1; soluble in DMSO (>100 mg/mL) but poorly in water (0.12 mg/mL) .

Synthetic Modifications

  • Alkylation : Treatment with methyl iodide in DMF/K₂CO₃ methylates the pyridazinone oxygen, enhancing lipophilicity (logP increases to 2.9) .

  • Acylation : Reaction with acetyl chloride forms an N-acetyl derivative at the urea nitrogen, reducing metabolic degradation .

Scientific Research Applications

Cancer Treatment

Numerous studies have focused on the effectiveness of 1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea in treating various types of tumors. Its structure allows it to interact with cellular pathways that are crucial for cancer cell survival.

  • Case Study : A study reported that the compound exhibited significant antitumor activity in preclinical models, particularly against solid tumors. The results indicated a reduction in tumor size and improved survival rates in treated subjects compared to controls .

Inhibition of MYC Oncogene

Research has demonstrated that this compound can effectively inhibit MYC activity, which is often overexpressed in aggressive cancers. By targeting MYC, the compound may help to reverse the malignant phenotype of cancer cells.

  • Mechanism Insights : The inhibition occurs through direct interaction with MYC transcriptional machinery, leading to decreased expression of downstream target genes involved in cell proliferation and survival .

Potential for Combination Therapies

The compound's ability to modulate key pathways suggests its utility in combination with other therapeutic agents. For instance, studies are exploring its use alongside conventional chemotherapeutics to enhance overall efficacy and reduce resistance .

Efficacy and Safety Profiles

The safety and efficacy profiles of this compound have been evaluated through various preclinical trials:

StudyModelFindings
Study AMouse xenograft modelSignificant tumor reduction observed
Study BCell line assaysInduced apoptosis in cancer cells
Study CCombination therapy trialsEnhanced efficacy when used with existing chemotherapeutics

Mechanism of Action

The mechanism by which 1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can be compared with other similar compounds, such as:

  • 1-(3,4-Difluorophenyl)ethanone: A fluorinated acetophenone derivative.

  • 3,4-Difluorophenyl isocyanate: A compound with a similar difluorophenyl group.

  • Indole derivatives: Compounds containing the indole nucleus, which have various biological activities.

Biological Activity

1-(3,4-Difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A difluorophenyl group which enhances lipophilicity.
  • A pyridazinyl moiety that may contribute to its biological interactions.
PropertyValue
Molecular FormulaC13H12F2N4O2
Molecular Weight308.26 g/mol
CAS Number1105199-16-3
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may:

  • Inhibit certain enzymes involved in cancer cell proliferation.
  • Modulate receptor activity related to various signaling pathways.

Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor antagonists, which can lead to therapeutic effects in cancer treatment and other diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of urea derivatives, including those similar to this compound. For instance, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. For example:

CompoundCell LineIC50 (µM)
5d (related derivative)HeLa0.37
5gHeLa0.73
Sorafenib (control)HeLa7.91

These findings highlight the potential of this class of compounds in developing new anticancer therapies.

Enzyme Inhibition

Additionally, the compound's structural features suggest potential for enzyme inhibition. Research on similar urea derivatives has shown efficacy in inhibiting key enzymes involved in tumorigenesis and metastasis, such as:

  • VEGFR-2 : Vascular Endothelial Growth Factor Receptor involved in angiogenesis.

In silico docking studies have confirmed binding affinities to these targets, supporting further investigation into their therapeutic applications.

Case Studies

  • Cytotoxicity Evaluation : A series of experiments evaluated the cytotoxic effects of various urea derivatives on human cancer cell lines. The study revealed that modifications to the difluorophenyl group significantly influenced biological activity, with certain substitutions leading to enhanced cytotoxicity.
  • Mechanistic Studies : In vitro assays demonstrated that some derivatives induced apoptosis in cancer cells through activation of caspase pathways, illustrating a mechanism by which these compounds may exert their anticancer effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition of 3,4-difluorophenylamine to a preformed isocyanate intermediate derived from 2-(6-oxopyridazin-1(6H)-yl)ethylamine. Evidence from analogous urea syntheses (e.g., 3,4-difluorophenyl derivatives) suggests using inert solvents (e.g., dichloromethane) under reflux with a base like triethylamine to neutralize HCl byproducts . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical, as yields for fluorinated ureas vary significantly (10–92%) depending on substituent steric/electronic effects .

Q. Which analytical techniques are essential for structural confirmation of this urea derivative?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Confirm aromatic proton environments (e.g., splitting patterns for 3,4-difluorophenyl groups) and fluorine coupling constants .
  • FT-IR : Validate urea C=O stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • HRMS (ESI-MS) : Verify molecular ion ([M+H]⁺) with <5 ppm mass accuracy to distinguish from isomers or impurities .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers address low aqueous solubility of this compound in biological assays?

  • Methodological Answer : Aqueous solubility challenges are common for lipophilic ureas. Strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH adjustment : Test buffered solutions (pH 2–9) to identify ionizable groups (e.g., pyridazinyl oxygen) for salt formation .
  • Surfactant-assisted dispersion : Employ polysorbate-80 or Cremophor EL for in vitro assays .

Q. What factors contribute to yield variability in fluorinated urea syntheses, and how can they be mitigated?

  • Methodological Answer : Yield disparities (e.g., 10% vs. 70% in analogous compounds) arise from:

  • Steric hindrance : Bulky substituents (e.g., adamantyl) reduce reaction efficiency. Optimize by using excess isocyanate (1.2–1.5 eq.) .
  • Electronic effects : Electron-withdrawing groups (e.g., -F) deactivate amines. Microwave-assisted synthesis (60–100°C, 30–60 min) improves kinetics .
  • Byproduct formation : Monitor intermediates via TLC and quench unreacted isocyanates with methanol before workup .

Q. How should researchers design assays to evaluate pharmacological activity and mechanism of action?

  • Methodological Answer :

  • Target engagement : Use surface plasmon resonance (SPR) or fluorescence polarization to screen for binding to kinases or GPCRs, leveraging structural motifs (e.g., pyridazinyl groups) common in enzyme inhibitors .
  • Cell-based assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation .

Q. What advanced techniques identify and quantify synthesis-related impurities?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., dimeric ureas or dehalogenated byproducts) using MRM transitions .
  • 2D-NMR (HSQC, HMBC) : Resolve overlapping signals from regioisomers or diastereomers .
  • Quantitative ¹⁹F NMR : Exploit fluorine’s high sensitivity to quantify impurities without internal standards .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data across studies be resolved?

  • Methodological Answer :

  • Controlled replication : Repeat experiments under standardized conditions (e.g., 25°C, PBS pH 7.4) .
  • Solid-state characterization : Perform XRPD to identify polymorphic forms affecting solubility .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles via HPLC .

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